molecular formula C11H19N5O2 B6246256 tert-butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate CAS No. 1998055-99-4

tert-butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate

Cat. No.: B6246256
CAS No.: 1998055-99-4
M. Wt: 253.3
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Description

tert-Butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate: is a compound that features a pyrrolidine ring substituted with a tert-butyl ester and an amino-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.

    Attachment of the Amino-Triazole Moiety: The amino-triazole moiety is incorporated through a nucleophilic substitution reaction, where an appropriate triazole derivative reacts with the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-triazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the ester group, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the amino-triazole moiety.

    Reduction Products: Reduced forms of the triazole ring or the ester group.

    Substitution Products: Compounds with substituted amino groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino-triazole moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

  • tert-Butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
  • tert-Butyl 2-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate

Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the amino-triazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1998055-99-4

Molecular Formula

C11H19N5O2

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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